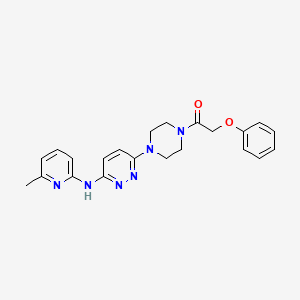
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in pharmacology and therapeutic development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
| Molecular Formula | C17H22N6O |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1251560-93-6 |
This compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyridazinones have shown cytotoxic effects against human cancer cell lines, including leukemia and breast cancer cells. One study reported that a related compound exhibited an IC50 value in the low micromolar range against HL-60 leukemia cells, indicating potent activity .
Case Studies
- Case Study on Cytotoxicity : A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed that the compound induced apoptosis through the mitochondrial pathway, leading to cell death in treated cells .
- In Vivo Studies : In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor size when administered at specific dosages. These findings support the potential use of this compound in cancer therapy .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
- Radical Formation : It has been suggested that the formation of reactive oxygen species (ROS) plays a role in its cytotoxic effects, leading to oxidative stress in target cells .
Pharmaceutical Development
Given its promising biological activities, this compound is being investigated for potential therapeutic applications in treating infections and cancers. Its ability to inhibit specific pathways involved in disease progression makes it a valuable candidate for drug development.
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and safety profile of this compound. Ongoing studies are focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-17-6-5-9-19(23-17)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)16-30-18-7-3-2-4-8-18/h2-11H,12-16H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEZNKBTMPUDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














